1-(2-Hydroxypropyl)-L-proline
Overview
Description
1-(2-Hydroxypropyl)-L-proline is a derivative of the amino acid proline, where the proline ring is substituted with a 2-hydroxypropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxypropyl group introduces additional functionality, making it a versatile building block for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxypropyl)-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with 2-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the proline ring, resulting in the formation of this compound.
Reaction Conditions:
Reagents: L-proline, 2-chloropropanol, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketone derivatives
Reduction: Hydroxypropyl derivatives
Substitution: Various substituted proline derivatives
Scientific Research Applications
1-(2-Hydroxypropyl)-L-proline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology: Studied for its potential role in protein engineering and peptide synthesis. The hydroxypropyl group can enhance the solubility and stability of peptides.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a drug delivery agent. The hydroxypropyl group can improve the pharmacokinetic properties of drugs.
Industry: Used in the production of biodegradable polymers and materials. The compound’s functional groups allow for the creation of cross-linked polymer networks.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)-L-proline depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the hydroxypropyl group is cleaved to release the active drug. In protein engineering, the hydroxypropyl group can interact with amino acid residues, enhancing the stability and solubility of proteins.
Molecular Targets and Pathways:
Prodrug Activation: Enzymatic cleavage of the hydroxypropyl group to release the active drug.
Protein Interaction: Hydrogen bonding and hydrophobic interactions with amino acid residues.
Comparison with Similar Compounds
1-(2-Hydroxypropyl)-L-proline can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-L-proline: Similar structure but with a shorter hydroxyalkyl chain. It may have different solubility and reactivity properties.
1-(2-Hydroxypropyl)-D-proline: The enantiomer of this compound. It may have different biological activity and interactions due to its chirality.
1-(2-Hydroxypropyl)-L-alanine: Similar structure but with an alanine backbone instead of proline. It may have different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the proline ring and the hydroxypropyl group, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2S)-1-(2-hydroxypropyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-9-4-2-3-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6?,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBELRACZZBOX-MLWJPKLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCC[C@H]1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655211 | |
Record name | 1-(2-Hydroxypropyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791642-96-1 | |
Record name | 1-(2-Hydroxypropyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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